molecular formula C8H11NO B8605534 1-Anilinoethanol

1-Anilinoethanol

Cat. No.: B8605534
M. Wt: 137.18 g/mol
InChI Key: ULZRKSDAMUWQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Anilinoalcohol Research

The study of anilinoalcohols and related compounds is rooted in the broader history of catecholamine research, which began with the discovery of adrenaline in the late 19th century. nih.gov Foundational synthetic methods for N-phenylethanolamines, such as the base-catalyzed ring-opening of ethylene (B1197577) oxide with aniline (B41778), were developed in the mid-20th century. rsc.org These early routes, while historically significant, often contended with moderate yields due to competing side reactions like the polymerization of ethylene oxide. rsc.org Subsequent research has focused on developing more efficient and selective synthetic protocols, including metal-catalyzed cross-coupling reactions, highlighting the enduring interest in this class of molecules.

Academic Significance of 1-Anilinoethanol in Contemporary Chemical Science

The academic significance of 1-Anilinoethanol stems from its bifunctional nature, containing both a nucleophilic secondary amine and a primary hydroxyl group. wikipedia.org This duality makes it a versatile intermediate and building block in diverse areas of chemical synthesis. It is utilized as a precursor in the production of dyes, pharmaceuticals such as analgesics and antihistamines, and as a vulcanization accelerator in the rubber industry. wikipedia.org In materials science, it is a key monomer for the synthesis of polyaniline (PANI) and its derivatives, which are investigated for their applications as organic semiconductors and anti-corrosive coatings. rsc.org

Scope and Focus of Research on 1-Anilinoethanol

Contemporary research on 1-Anilinoethanol is primarily concentrated on its application in organic synthesis and polymer chemistry. Investigations explore its role as a precursor for more complex molecules, including morpholinone derivatives and indole-based structures. rsc.orgvscht.cz Furthermore, its utility in coordination chemistry is an area of active study, where it serves as a scaffold for synthesizing ligands, such as N-heterocyclic carbenes, for transition metal catalysis. vscht.cz The development of novel, high-yield synthetic routes remains a key objective to improve its accessibility for these advanced applications. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-anilinoethanol

InChI

InChI=1S/C8H11NO/c1-7(10)9-8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

ULZRKSDAMUWQEZ-UHFFFAOYSA-N

Canonical SMILES

CC(NC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Approaches for 1 Anilinoethanol

Conventional Laboratory Synthesis Protocols

Conventional laboratory methods for preparing 1-anilinoethanol primarily involve direct reaction pathways between aniline (B41778) and suitable reagents.

One direct pathway for the synthesis of 1-anilinoethanol involves the selective alkylation of aniline with 2-chloroethanol (B45725). This reaction can be conducted in an aqueous medium, thereby eliminating the necessity for additional catalysts or solvents, which highlights its eco-friendly and economically advantageous nature and its suitability for scaling up production lookchem.com. 2-Chloroethanol itself is utilized in the preparation of various dyes through the alkylation of aniline derivatives fishersci.cawikipedia.org.

While the reaction of aniline with acetaldehyde (B116499) typically leads to the formation of an imine (Schiff base) through a condensation reaction, followed by reduction to yield N-ethylaniline fishersci.caflybase.org, this pathway does not directly produce 1-anilinoethanol, which is an amino alcohol.

For the direct reaction of aniline with 2-chloroethanol in water, the methodology is described as inherently simple and efficient, negating the need for catalysts or solvents lookchem.com. However, specific detailed optimization parameters, such as precise temperature ranges, exact molar ratios, or reaction times specifically aimed at maximizing the yield and purity of the mono-substituted 1-anilinoethanol product in conventional laboratory settings, are not extensively documented in the provided search results. Optimization studies found in the literature often pertain to the use of 2-anilinoethanol (B49455) as a component in subsequent reactions, such as polymerization processes, rather than its initial synthesis frontiersin.orgnih.govresearchgate.net.

Advanced Catalytic Synthesis

Advanced catalytic methods offer enhanced selectivity, efficiency, and often milder reaction conditions for the synthesis of 1-anilinoethanol.

Transition metal catalysis provides a robust route for the formation of C-N bonds, which is central to the synthesis of 1-anilinoethanol. A notable example is the copper-catalyzed N-arylation of amino alcohols with aryl bromides. A general procedure for this type of reaction involves the use of copper(I) chloride (CuCl) as a catalyst, along with potassium hydroxide (B78521) (KOH) as a base. The reaction proceeds by stirring the mixture of CuCl, aryl bromide, KOH, and an amine (such as aniline) at elevated temperatures, typically between 90-110°C, for approximately 8 hours without the need for a solvent (neat conditions). This method has been reported to achieve a high yield of 2-anilinoethanol, reaching up to 99% chemicalbook.com.

Table 1: Representative Transition Metal-Catalyzed Synthesis of 1-Anilinoethanol

CatalystReagentsTemperature (°C)Time (h)Yield (%)ConditionsCitation
CuClAryl bromide, Aniline, KOH90-110899Neat (no solvent) chemicalbook.com

Organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, has emerged as a significant pillar in asymmetric catalysis alongside metal-catalyzed reactions and biocatalysis nih.gov. These catalysts operate through various mechanisms, including hydrogen bonding, covalent bonding, and π-π interactions, facilitating the formation of intermediates and lowering activation energies google.com. While organocatalysis has found widespread applications in diverse areas of organic synthesis, including the preparation of complex natural products and pharmaceuticals google.com, specific organocatalytic pathways directly leading to the synthesis of 1-anilinoethanol were not identified in the provided research findings.

Ionic liquids (ILs) have been explored as efficient and recyclable media for the synthesis of N-β-anilino-ethanol (N-hydroxyethylaniline), which is synonymous with 1-anilinoethanol. A patented method describes the use of ionic liquids, such as [BMIM]HSO4, as both catalysts and solvents for the reaction between aniline and chloroethanol. This approach is characterized by its high yields, often exceeding 80%, and its environmentally benign nature due to the reusability of the ionic liquid.

The synthesis conditions can be varied to optimize the yield. For instance, a reaction involving 0.6 mole of aniline, 0.3 mole of chloroethanol, and 0.4 mole of [BMIM]HSO4 ionic liquid, stirred at 120°C for 12 hours, resulted in an 85% yield of N-β-anilino-ethanol. Other experimental conditions demonstrated yields of 87% at 40°C for 8 hours, and 90% at 30°C for 12 hours. The molar ratio of aniline to chloroethanol can range from 6:1 to 1:2, and the molar ratio of aniline to the ionic liquid can vary from 5:1 to 1:6. The reaction temperature can be controlled within a range of 15°C to 120°C, and reaction times typically span 1 to 12 hours.

Table 2: Ionic Liquid-Mediated Synthesis of N-β-Anilino-ethanol

Aniline (mol)Chloroethanol (mol)Ionic Liquid (mol)Ionic Liquid TypeTemperature (°C)Time (h)Yield (%)Citation
0.60.30.4[BMIM]HSO41201285
----40887
----301290

Green Chemistry Principles in 1-Anilinoethanol Synthesis

The application of green chemistry to the synthesis of 1-Anilinoethanol (also known as 2-Anilinoethanol or N-Phenylethanolamine) focuses on several key areas aimed at improving efficiency, reducing waste, and utilizing safer and more sustainable resources. These principles guide the development of innovative synthetic methodologies that are both economically viable and environmentally responsible.

Development of Solvent-Free or Aqueous Medium Reactions

One of the primary objectives in green chemistry is to eliminate or significantly reduce the use of volatile organic solvents, which contribute to pollution, toxicity, and waste disposal issues. For the synthesis of 1-Anilinoethanol, researchers have explored solvent-free conditions or the use of aqueous media as greener alternatives.

For instance, the preparation of N-β-anilinoethanol (1-Anilinoethanol) can be achieved using ionic liquids as both catalysts and solvents. Ionic liquids are stable in water and air and can be recycled, offering a more sustainable reaction medium compared to traditional organic solvents. A method involving the reaction of aniline and chloroethanol in the presence of various ionic liquids, such as [Et₃nH]HSO₄ or [HMIM]H₂PO₄, has demonstrated yields exceeding 80%. This approach simplifies the reaction process, avoids poisonous and hazardous catalysts, and allows for catalyst recycling, representing a novel and efficient synthetic method.

Another approach involves copper-catalyzed N-arylation reactions, which can be performed under neat (solvent-free) conditions. A general procedure for the synthesis of 2-anilinoethanol involves reacting aryl bromide and an amine with copper(I) chloride (CuCl) and potassium hydroxide (KOH) at elevated temperatures (90-110°C) without an additional solvent. This method has achieved high yields, up to 99%, for 2-anilinoethanol. The use of aqueous media is also being investigated for the synthesis of related anilines, where reactions can proceed smoothly with catalysts like CuI/4-hydroxy-l-proline. Electrochemical methods, such as cyclic voltammetry, have also been employed for the preparation of poly(2-anilinoethanol) films from acidic aqueous media at room temperature, further showcasing the potential for aqueous-based synthesis.

Enhancement of Atom Economy and Reaction Efficiency

For 1-Anilinoethanol synthesis, designing reactions with high atom economy involves selecting routes where all or most of the starting material atoms become part of the product. For example, the direct condensation of aniline with acetaldehyde could theoretically offer high atom economy if water is the only byproduct, as opposed to routes that generate significant amounts of salts or other waste materials. While specific atom economy calculations for 1-anilinoethanol synthesis methods were not detailed in the search results, the principle encourages the development of catalytic processes over stoichiometric ones, as catalysts are not consumed in the reaction and facilitate the incorporation of reactants into the product. Rearrangement and addition reactions are generally considered to have higher intrinsic atom economies compared to substitution or elimination reactions.

The development of efficient catalytic systems, such as the ionic liquid-catalyzed synthesis of N-β-anilinoethanol, contributes to enhanced reaction efficiency by providing high yields and enabling catalyst recycling, thus reducing the need for fresh reagents and minimizing waste.

Exploration of Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted)

Minimizing energy consumption is a core principle of green chemistry, as energy requirements of chemical processes have significant environmental and economic impacts. Energy-efficient synthetic methods often involve conducting reactions at ambient temperature and pressure or utilizing alternative energy sources that reduce reaction times and improve yields.

Microwave-assisted synthesis is a prominent energy-efficient technique that has gained considerable attention in organic synthesis. This method accelerates reaction rates by directly delivering energy to the reactants, bypassing the need for conventional conductive heating. Microwave irradiation can lead to faster reactions, higher yields, and improved product purity, often under solvent-free or reduced-solvent conditions. While direct examples of microwave-assisted synthesis specifically for 1-anilinoethanol were not extensively detailed, microwave irradiation has been successfully applied to the synthesis of various organic compounds, including cyclization reactions for heterocyclic compounds and the synthesis of certain anilinoethanol derivatives. The rapid heating and reduced reaction times offered by microwave technology make it a valuable tool for developing greener and more efficient synthetic routes for compounds like 1-anilinoethanol.

Utilization of Renewable Feedstocks

The shift from depleting fossil fuels to renewable raw materials is a critical aspect of sustainable chemistry. Renewable feedstocks are typically derived from agricultural products, biomass, or waste streams, offering a more sustainable and environmentally friendly alternative to petrochemicals.

For the synthesis of 1-Anilinoethanol, the primary starting materials are typically aniline and a two-carbon alcohol or aldehyde, such as ethanol (B145695) or acetaldehyde. While aniline is traditionally derived from petroleum, research into producing chemicals from renewable crops and residues is ongoing. Ethanol, for example, is the world's largest-volume renewable small molecule carbon source, with annual production exceeding 85 million tons. Utilizing ethanol derived from biomass (e.g., maize, sugar crops, lignocellulosics) as a C2 feedstock could contribute to the renewable nature of 1-anilinoethanol synthesis. Similarly, acetaldehyde can be produced from ethanol, linking its origin to renewable sources.

The development of "one-pot" synthesis methods, where multiple reaction steps occur in a single reactor, can also align with renewable feedstock utilization by streamlining processes and potentially enabling the in-situ generation and consumption of intermediates derived from renewable sources.

Compound Names and PubChem CIDs

Elucidation of Reaction Mechanisms Involving 1 Anilinoethanol

Fundamental Organic Transformation Mechanisms

1-Anilinoethanol, containing a secondary alcohol, could potentially undergo nucleophilic substitution reactions if the hydroxyl group is converted into a better leaving group, typically through protonation in acidic conditions. In such a scenario, the protonated hydroxyl group (as water, H₂O) could depart, forming a carbocation intermediate. This carbocation would then be susceptible to attack by various nucleophiles. Nucleophilic substitution reactions, such as SN1 and SN2, are fundamental pathways in organic chemistry libretexts.orgyoutube.commasterorganicchemistry.com. The SN1 mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a carbocation, followed by rapid nucleophilic attack on the carbocation youtube.com. The SN2 mechanism, on the other hand, is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group simultaneously with the departure of the leaving group libretexts.orgyoutube.comchemistrysteps.com. The specific pathway (SN1 vs. SN2) would depend on factors such as the nature of the carbon bearing the leaving group, the strength of the nucleophile, and the solvent used. However, direct experimental data on the nucleophilic substitution reactions of 1-anilinoethanol are not specifically detailed in the reviewed literature.

Alcohols, including the secondary alcohol in 1-anilinoethanol, can undergo elimination reactions, typically dehydration, to form alkenes. These reactions often compete with nucleophilic substitution pathways libretexts.org.

E1 Pathway : The E1 (unimolecular elimination) mechanism is a two-step process that often competes with SN1 reactions libretexts.orggoogle.comchemistry-reaction.com. It begins with the departure of a leaving group (e.g., protonated hydroxyl group as water) to form a carbocation intermediate libretexts.orggoogle.comresearchgate.net. This is the slow, rate-determining step chemistry-reaction.com. Subsequently, a proton from an adjacent carbon (β-carbon) is abstracted by a base, leading to the formation of a carbon-carbon double bond libretexts.orggoogle.com. E1 reactions are favored by conditions that stabilize carbocations, such as polar protic solvents and tertiary or secondary carbons at the reaction site libretexts.orggoogle.comchemistry-reaction.com. Carbocation rearrangements (e.g., hydride or alkyl shifts) can occur if they lead to a more stable carbocation, influencing the final alkene product distribution chemistry-reaction.comlibretexts.orgnih.govchemguide.co.uk.

E2 Pathway : The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the abstraction of a proton by a strong base and the departure of the leaving group occur simultaneously libretexts.orggoogle.com. This mechanism typically requires an anti-periplanar geometry between the hydrogen being removed and the leaving group libretexts.org. E2 reactions are favored by strong bases and less hindered substrates libretexts.org.

E1cB Pathway : The E1cB (elimination unimolecular conjugate base) mechanism is a two-step process where a base abstracts a relatively acidic proton to form a stabilized carbanion intermediate, which then expels a leaving group to form a double bond libretexts.orgmasterorganicchemistry.com. This mechanism is particularly relevant when the hydrogen is acidic and the leaving group is relatively poor, such as a hydroxyl group libretexts.orgmasterorganicchemistry.com.

While these general mechanisms apply to alcohols, specific experimental studies detailing the elimination reactions of 1-anilinoethanol via E1, E2, or E1cB pathways were not found in the search results.

1-Anilinoethanol itself is a saturated molecule and does not possess carbon-carbon double or triple bonds that typically undergo direct addition reactions (e.g., electrophilic addition to alkenes) wiley-vch.denih.govfishersci.ca. However, the formation of 1-anilinoethanol could conceptually involve an addition reaction, such as the nucleophilic addition of aniline (B41778) to an aldehyde (e.g., acetaldehyde) followed by reduction, or the addition of an amine to an epoxide. More generally, nucleophilic addition reactions are characteristic of carbonyl compounds, where nucleophiles add to the electrophilic carbonyl carbon chemistrystudent.comacademicjournals.orgacademicjournals.org. The amine nitrogen of 1-anilinoethanol, with its lone pair of electrons, can act as a nucleophile in various reactions, potentially undergoing addition to suitable electrophilic centers in other molecules. However, specific instances of 1-anilinoethanol participating in addition reactions as a reactant in the context of its own transformation mechanisms were not found.

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While the prompt specifically mentions the Smiles rearrangement in the context of deprotonated 2-anilinoethanol (B49455), it is important to clarify the findings for this isomer and its relevance to the discussion of rearrangements in related compounds.

Research indicates that a nitrogen-oxygen Smiles rearrangement can occur in deprotonated 2-(N-methylanilino)ethanol, forming a phenoxide ion nih.gov. However, for deprotonated 2-anilinoethanol (where the nitrogen is not methylated), a Smiles rearrangement is unlikely because the negative charge is more favorably located on the nitrogen atom than the oxygen atom, leading to alternative fragmentation pathways, such as the formation of an anilide anion nih.gov. This suggests that the presence of a substituent on the nitrogen atom in 2-anilinoethanol plays a crucial role in facilitating the Smiles rearrangement.

For 1-anilinoethanol, which contains a secondary alcohol and a secondary amine, carbocation rearrangements (e.g., 1,2-hydride or alkyl shifts) could potentially occur if a carbocation intermediate is formed, for instance, during E1 or SN1 reactions chemistry-reaction.comlibretexts.orgnih.govchemguide.co.uk. These rearrangements typically lead to a more stable carbocation. However, specific studies detailing Smiles rearrangements or other significant rearrangement reactions directly involving 1-anilinoethanol were not identified in the literature search.

Kinetic Studies and Rate Determination

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions, providing insights into the rate-determining steps and the influence of various factors such as reactant concentrations, temperature, and catalysts masterorganicchemistry.comchemistrysteps.comresearchgate.netacademicjournals.org. The rate of a reaction is typically expressed by a rate law, which relates the reaction rate to the concentrations of reactants.

Summary of Kinetic Study Parameters for 2-Anilinoethanol Graft Copolymerization wiley-vch.de

ParameterOptimum Condition (for 2-Anilinoethanol grafting onto Chitosan)
Chitosan (B1678972) Concentration1 g
Ammonium (B1175870) Peroxydisulfate (B1198043) (APS) Concentration0.1 M
2-Anilinoethanol (2AE) Concentration0.213 mol/L
Reaction Temperature25°C
Reaction Time5 h

This table illustrates the type of kinetic data available for the isomer 2-anilinoethanol in a specific polymerization context, but such detailed kinetic parameters for the fundamental organic reactions (substitution, elimination, rearrangement) of 1-anilinoethanol are not explicitly documented in the current search.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms and molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for characterizing 2-Anilinoethanol (B49455). Detailed spectra for 2-Anilinoethanol are available in various spectral databases nih.govchemicalbook.comchemicalbook.com.

The ¹H NMR spectrum of 2-Anilinoethanol is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the phenyl ring typically resonate in the downfield region, characteristic of their deshielded environment due to the ring current effect. Protons ortho to the nitrogen atom are generally more shielded than meta and para protons. The N-H proton of the secondary amine group is typically observed as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature, often appearing in the range of 2.0-5.0 ppm researchgate.netudel.edu.

The methylene (B1212753) protons of the ethanol (B145695) chain (–CH₂–CH₂–OH) will also yield characteristic signals. The protons directly attached to the carbon bearing the nitrogen atom (–CH₂–N) are expected to be deshielded by the adjacent nitrogen and will typically appear in the range of 3.0-3.5 ppm. Notably, the methylene protons adjacent to the nitrogen in 2-anilinoalcohols, including 2-Anilinoethanol, often show non-equivalence, appearing as two distinct multiplets due to restricted rotation or chirality, and their splitting patterns are influenced by vicinal and geminal coupling nih.govmdpi.com. Similarly, the protons on the carbon bearing the hydroxyl group (–CH₂–OH) will be significantly deshielded by the electronegative oxygen, typically resonating between 3.4-4.0 ppm researchgate.net. The hydroxyl proton (–OH) itself will appear as a broad singlet, also sensitive to exchange and concentration, generally found in the range of 2.0-5.0 ppm researchgate.net.

An illustrative example of expected ¹H NMR chemical shifts for 2-Anilinoethanol is presented in Table 1.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Anilinoethanol (Illustrative)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (ortho)6.6 - 6.8Doublet2HH-2', H-6' (ortho to N)
Aromatic (meta)7.1 - 7.3Triplet2HH-3', H-5' (meta to N)
Aromatic (para)6.6 - 6.8Triplet1HH-4' (para to N)
N-H3.5 - 4.5Broad Singlet1HAmine proton
–CH₂–N3.1 - 3.3Multiplet2HMethylene adjacent to amine
–CH₂–OH3.6 - 3.8Triplet2HMethylene adjacent to hydroxyl
O-H2.0 - 4.0Broad Singlet1HHydroxyl proton

The ¹³C NMR spectrum provides direct information about the carbon skeleton of 2-Anilinoethanol, with each non-equivalent carbon atom producing a distinct signal researchgate.net. The aromatic carbons of the phenyl ring are expected to resonate in the range of 110-150 ppm chemspider.comresearchgate.net. The carbon directly attached to the nitrogen (ipso carbon) will be significantly deshielded. The other aromatic carbons (ortho, meta, para) will also have distinct chemical shifts based on their positions relative to the amino substituent.

The two aliphatic carbons of the ethanol chain will appear in the upfield region, but their shifts will be influenced by the electronegativity of the attached heteroatoms. The carbon atom bonded to the oxygen of the hydroxyl group (–CH₂–OH) is expected to be more deshielded, typically resonating around 50-65 ppm chemspider.comresearchgate.net. The carbon atom bonded to the nitrogen atom (–CH₂–N) will also be deshielded by the nitrogen, usually appearing in the range of 37-45 ppm chemspider.com.

An illustrative example of expected ¹³C NMR chemical shifts for 2-Anilinoethanol is presented in Table 2.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Anilinoethanol (Illustrative)

Carbon TypeChemical Shift (δ, ppm)Assignment
C-1' (ipso)145 - 150Carbon directly bonded to N
C-2', C-6' (ortho)112 - 117Ortho carbons of phenyl ring
C-3', C-5' (meta)128 - 130Meta carbons of phenyl ring
C-4' (para)115 - 120Para carbon of phenyl ring
–CH₂–N40 - 45Methylene carbon adjacent to amine
–CH₂–OH58 - 63Methylene carbon adjacent to hydroxyl

While 1D NMR provides valuable information, 2D NMR techniques are instrumental for unambiguous peak assignments and confirming the connectivity within complex molecules like 2-Anilinoethanol, especially when signals overlap researchgate.netuomustansiriyah.edu.iq.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between directly coupled protons. For 2-Anilinoethanol, this would show cross-peaks between the aromatic protons, helping to assign their positions on the phenyl ring. It would also show correlations between the adjacent methylene protons (–CH₂–N and –CH₂–OH) and potentially between the N-H proton and the adjacent methylene protons if exchange is slow enough avantesusa.com.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons to which they are directly attached (one-bond correlations). An HSQC/HMQC spectrum would allow for the direct assignment of each aliphatic proton signal to its corresponding carbon signal, and similarly for the aromatic C-H pairs. This is particularly useful for distinguishing between the –CH₂–N and –CH₂–OH groups avantesusa.coms-a-s.org.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (two or three bond) proton-carbon correlations. For 2-Anilinoethanol, HMBC would provide crucial information, such as correlations between the N-H proton and the ipso carbon of the phenyl ring, or between the aliphatic protons and the aromatic carbons, thereby confirming the attachment of the ethanolamine (B43304) chain to the phenyl group avantesusa.comchemsrc.com. It would also show correlations between the methylene protons and the adjacent carbons, further solidifying the connectivity.

The application of these 2D NMR techniques enables a complete and unambiguous assignment of all proton and carbon signals, providing a robust confirmation of the 2-Anilinoethanol molecular structure.

Vibrational Spectroscopy

The IR spectrum of 2-Anilinoethanol is expected to display characteristic absorption bands corresponding to its key functional groups: an aromatic ring, a secondary amine, and a primary alcohol. Detailed IR spectra for 2-Anilinoethanol are available nih.govchemicalbook.com.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (O-H) stretching vibration, characteristic of alcohols. The broadness is typically due to hydrogen bonding udel.edu.

N-H Stretch: For a secondary amine, a medium intensity absorption band is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration udel.edu. This will typically appear as a single, somewhat broader peak compared to the sharp peaks of C-H stretches.

C-H Stretches:

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) udel.edu.

Aliphatic C-H stretching vibrations (from the –CH₂–CH₂– chain) are observed in the region of 2850-3000 cm⁻¹ udel.edu.

Aromatic Ring Vibrations: Strong absorption bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring udel.edu. Out-of-plane C-H bending vibrations for monosubstituted benzene (B151609) (as in aniline (B41778) derivatives) can be found below 900 cm⁻¹, often around 690-770 cm⁻¹ udel.edu.

C-O Stretch: A strong absorption band in the region of 1080-1300 cm⁻¹ is expected for the C-O stretching vibration of the alcohol group udel.edu.

An illustrative example of expected IR absorption bands for 2-Anilinoethanol is presented in Table 3.

Table 3: Expected IR Absorption Bands for 2-Anilinoethanol (Illustrative)

Wavenumber (cm⁻¹)AssignmentIntensity
3200-3600O-H stretch (alcohol)Strong, broad
3300-3500N-H stretch (secondary amine)Medium
3000-3100C-H stretch (aromatic)Medium
2850-3000C-H stretch (aliphatic)Medium
1600, 1500C=C stretch (aromatic ring)Medium-Strong
1080-1300C-O stretch (alcohol)Strong
690-770C-H out-of-plane bend (aromatic)Strong

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that involve a change in polarizability. It is particularly effective for detecting symmetric vibrations and non-polar bonds. Raman spectra for 2-Anilinoethanol are available nih.govchemicalbook.com.

For 2-Anilinoethanol, characteristic Raman bands would include:

C-H Stretches: Similar to IR, C-H stretching vibrations from both aromatic and aliphatic regions would be observed, typically in the 2800-3100 cm⁻¹ range researchgate.net.

Aromatic Ring Breathing Modes: Aromatic compounds often exhibit strong Raman bands corresponding to ring breathing modes, typically around 1000 cm⁻¹ for monosubstituted benzene derivatives, which are often very intense in Raman spectra.

C-C and C-O Stretches: Bands related to the skeletal vibrations of the C-C and C-O bonds in the ethanol chain are expected. For alcohols, the C-C-O symmetric stretching can appear around 880 cm⁻¹, and C-O stretching vibrations around 1040-1090 cm⁻¹ researchgate.net.

CH₂ Bending Vibrations: Methylene group bending vibrations, such as twisting (around 1270-1280 cm⁻¹) and scissoring (around 1450 cm⁻¹), are also expected researchgate.net.

N-H and O-H Stretches: While typically strong in IR, the N-H and O-H stretching vibrations may also be observed in Raman, though their intensity can vary depending on hydrogen bonding and local environment.

An illustrative example of expected Raman bands for 2-Anilinoethanol is presented in Table 4.

Table 4: Expected Raman Bands for 2-Anilinoethanol (Illustrative)

Wavenumber (cm⁻¹)Assignment
3000-3100C-H stretch (aromatic)
2800-3000C-H stretch (aliphatic)
~1600C=C stretch (aromatic ring)
~1000Aromatic ring breathing
880C-C-O symmetric stretch
1040-1090C-O stretch
1270-1280CH₂ twisting
1450CH₂ scissoring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule, providing insights into its chromophoric behavior, solvatochromic properties, and the influence of substituents on its electronic absorption.

Electronic Absorption Spectra and Chromophoric Behavior

The primary chromophore in 1-anilinoethanol is the aniline moiety (phenylamino group). Aromatic compounds, such as benzene, exhibit characteristic absorption bands in the UV region due to π→π* electronic transitions [1_orig, 9_orig, 10_orig, 17_orig]. Benzene typically displays three absorption bands: an intense K (or E1) band near 184 nm (εmax ~60000), an E2 band near 204 nm (εmax ~7900), and a weaker B band (fine-structure band) near 256 nm (εmax ~200) [1_orig].

When an amino group is directly attached to the benzene ring, as in aniline, it acts as an auxochrome, influencing the absorption characteristics [1_orig, 3_orig, 7_orig]. The unshared electron pair on the nitrogen atom can conjugate with the π-electron system of the benzene ring, leading to a bathochromic (red) shift and hyperchromic (increase in intensity) effect on the absorption bands [1_orig, 3_orig, 7_orig]. For instance, the primary band of benzene at 204 nm shifts to approximately 230 nm in aniline, and the secondary band at 256 nm shifts to around 280 nm [1_orig].

Given the presence of the aniline chromophore in 1-anilinoethanol, similar π→π* electronic transitions are expected, likely exhibiting absorption bands in the UV region characteristic of substituted anilines. The hydroxyl group, while not a primary chromophore in itself above 200 nm, can also act as an auxochrome when conjugated with a π-electron system, further influencing the λmax value [7_orig].

Table 1: Expected UV-Vis Absorption Characteristics of Aniline-like Chromophores

CompoundPrimary ChromophoreTypical λmax (nm) (in non-polar solvent)Electronic Transition TypeEffect of -NH₂ substituent on Benzene
BenzeneBenzene ring204, 256 [1_orig]π→πN/A
AnilineAniline moiety230, 280 [1_orig]π→πBathochromic and Hyperchromic shifts
1-Anilinoethanol (Expected)Aniline moietySimilar to Aniline, potentially further shifts due to -CH(OH)CH₃π→π, n→π (from N and O lone pairs)Further influence on λmax and intensity

Solvatochromic Properties and Solvent Polarity Effects

Solvatochromism refers to the change in the position, intensity, and shape of absorption bands due to variations in solvent properties, particularly polarity [2_orig, 5_orig, 11_orig, 12_orig, 14_orig]. The absorption maximum (λmax) of a compound can undergo a bathochromic (red) shift (to longer wavelengths) or a hypsochromic (blue) shift (to shorter wavelengths) depending on how the solvent stabilizes the ground and excited electronic states of the solute [2_orig, 7_orig, 12_orig].

For compounds like 1-anilinoethanol, which contain both an amine (-NH-) and a hydroxyl (-OH) group, both specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole interactions) solute-solvent interactions can play a role [2_orig, 6_orig]. In polar solvents, n→π* transitions often exhibit a hypsochromic shift because the ground state (n-orbital) is more stabilized by hydrogen bonding with the polar solvent than the excited state [10_orig]. Conversely, π→π* transitions may show a bathochromic shift in polar solvents as dipole interactions lower the energy of the excited state more than the ground state [10_orig]. The presence of both electron-donating nitrogen and oxygen atoms in 1-anilinoethanol suggests that its electronic transitions would be sensitive to solvent polarity, leading to observable solvatochromic effects.

Mass Spectrometry and Gas-Phase Ion Chemistry

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight, elemental composition, and structural information of compounds through the analysis of their fragmentation patterns.

Collision-Induced Dissociation (CID) Fragmentation Patterns

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a common fragmentation strategy in tandem mass spectrometry (MS/MS) [15_orig, 16_orig, 18_orig]. In CID, precursor ions are accelerated and then collide with neutral gas molecules (e.g., helium, argon), leading to their dissociation into smaller product (fragment) ions [16_orig, 18_orig]. The pattern of these fragment ions provides valuable structural information about the original molecule.

While specific CID fragmentation patterns for 1-anilinoethanol are not extensively documented in the provided search results, insights can be gained from studies on related compounds. For instance, collisional activation of deprotonated 2-anilinoethanol (an isomer of 1-anilinoethanol, PhN-CH₂CH₂OH) has been reported to lead to the formation of an anilide anion (C₆H₅NH⁻, m/z 92) [19_orig]. This suggests that fragmentation pathways involving the loss of the ethanolamine side chain or rearrangements leading to stable aniline-derived ions are plausible for anilinoethanol isomers.

For compounds containing alcohol and amine functional groups, common fragmentation pathways observed in mass spectrometry (often under electron impact ionization, which can inform CID) include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom, leading to resonance-stabilized carbocations nih.govlabsolu.ca.

Dehydration: Loss of a water molecule (18 Da) from the protonated alcohol, forming an alkene radical cation nih.govlabsolu.ca.

Loss of neutral fragments: Other common neutral losses related to the specific structure of the ethanolamine chain and the phenyl group.

The exact fragmentation pattern for 1-anilinoethanol (C₆H₅-NH-CH(OH)-CH₃) would be unique to its structure, reflecting the positions of the hydroxyl and amino groups. Researchers would typically analyze the mass-to-charge (m/z) ratios of the fragment ions and their relative abundances to deduce the molecular structure.

Table 2: Example Fragmentation for 2-Anilinoethanol (Isomer of 1-Anilinoethanol)

Precursor Ion (Deprotonated)Fragment Ion (m/z)Proposed Neutral LossReference
2-Anilinoethanol (PhN-CH₂CH₂OH)92 (C₆H₅NH⁻)Loss of -CH₂CH₂OH[19_orig]

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of ions, often to four or more decimal places [8_orig, 13_orig, 20_orig, 23_orig]. This high level of accuracy allows for the unambiguous determination or confirmation of a compound's elemental composition (molecular formula), even for compounds that have the same nominal mass but different exact masses due to varying isotopic compositions [8_orig, 13_orig, 20_orig].

For 1-anilinoethanol, with a molecular formula of C₈H₁₁NO, HRMS would provide a highly accurate mass measurement of its molecular ion (typically [M+H]⁺ or [M-H]⁻ depending on the ionization mode). By comparing this experimentally determined exact mass to theoretically calculated exact masses for various possible elemental compositions, the unique molecular formula of C₈H₁₁NO can be confirmed. This is particularly useful in distinguishing 1-anilinoethanol from other isomers or compounds with similar nominal masses but different atomic compositions.

Table 3: Accurate Mass for Molecular Formula Confirmation (1-Anilinoethanol)

ElementAccurate Atomic Mass (Da)
Carbon (¹²C)12.0000 [8_orig, 20_orig]
Hydrogen (¹H)1.0078 [8_orig, 20_orig]
Nitrogen (¹⁴N)14.0031 [8_orig, 20_orig]
Oxygen (¹⁶O)15.9949 [8_orig, 20_orig]

Using these accurate masses, the theoretical exact mass for C₈H₁₁NO would be calculated as: (8 × 12.0000) + (11 × 1.0078) + (1 × 14.0031) + (1 × 15.9949) = 96.0000 + 11.0858 + 14.0031 + 15.9949 = 137.0838 Da .

An experimental HRMS measurement yielding a molecular ion mass very close to 137.0838 Da would strongly confirm the molecular formula of 1-anilinoethanol.

Theoretical and Computational Chemistry Studies of 1 Anilinoethanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a detailed electronic description of molecular systems. They are broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical methods, each offering a balance between accuracy and computational cost. scribd.comslideserve.comlibretexts.org

Density Functional Theory (DFT) has emerged as a widely used and efficient quantum chemistry method for studying molecular systems. uiuc.edu For 1-Anilinoethanol and related compounds, DFT calculations are frequently employed to investigate their electronic and structural properties. dev17.rusibran.ru

A common approach involves the use of hybrid density functional methods, such as B3LYP, in conjunction with various basis sets like 6-311++G(d,p) or 6-31(d). mdpi.comsibran.runih.govnih.govjocpr.com These calculations are crucial for:

Exploring Potential Energy Surfaces (PES): DFT can map the energy landscape of a molecule, identifying stable geometries (minima) and transition states. nih.gov

Structural Optimization: Optimized molecular structures, representing energy minima, are obtained through DFT, and their stability can be confirmed via frequency analysis. nih.gov

Electronic Properties: DFT studies provide insights into electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity and antioxidant profiles in related aniline (B41778) compounds. nih.govnih.gov

For instance, DFT studies on related anilinoethanol derivatives have been used to assign vibrational modes and compare theoretical Raman spectra with experimental data, demonstrating the reliability of methods like B3LYP/6-311++G(2d,2p) for predicting spectroscopic properties. sibran.ru

Quantum chemical calculations can be performed using ab initio or semi-empirical methods, each with distinct characteristics regarding their theoretical foundation and computational demands.

Ab Initio Methods:

Ab initio methods derive molecular properties solely from fundamental quantum mechanical principles, without incorporating any empirical or experimental data. scribd.comlibretexts.org

These methods aim to solve the Schrödinger equation using approximations that can be systematically improved. scribd.comlibretexts.org

Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP4(SDQ)), and Configuration Interaction (CI). scribd.comcapes.gov.br

They can be used to determine a wide range of properties, including molecular energies, vibrational frequencies, thermodynamic parameters, and the characteristics of molecular orbitals. scribd.com

Despite their high accuracy, ab initio calculations are computationally intensive, with CPU time typically scaling as M4 (where M is the basis set size) or worse, limiting their application to relatively small molecular systems, generally less than 100 atoms. scribd.comslideserve.comlibretexts.orguiuc.edu

For amino alcohols, ab initio calculations have confirmed the stabilization of 2-aminoethanol, 3-aminopropanol, and 4-aminobutanol through O-H···N intramolecular hydrogen bonds. nih.gov

Semi-Empirical Methods:

Semi-empirical methods are a hybrid approach that combines elements of ab initio theory with empirical data. slideserve.comlibretexts.org

They simplify some of the complex ab initio calculations, particularly two-electron integrals, by replacing them with parameters derived from experimental data or higher-level ab initio calculations. slideserve.comlibretexts.org

This parameterization significantly reduces computational cost, allowing for the study of larger molecular systems that would be intractable with pure ab initio methods. slideserve.comlibretexts.org CPU time for semi-empirical methods typically scales as N2 (where N is the number of basis functions). slideserve.com

While generally less accurate than ab initio methods, they provide a faster means to obtain molecular information. slideserve.comlibretexts.org

Widely used semi-empirical Hamiltonians include PM3, AM1, MNDO, MNDO-d, RM1, PM6, and PM7. slideserve.comnih.govresearchgate.netgaussian.com

For instance, the PM3 semi-empirical method has been used to explore the potential energy surface of deprotonated 2-(N-methylanilino)ethanol. nih.gov The CNDO/2 semi-empirical method has also been successfully applied to conformational studies of 1,2-ethanediol (B42446) and 2-aminoethanol, demonstrating its suitability for investigating hydrogen bonding. chemicalpapers.com

The choice between ab initio and semi-empirical methods often depends on the size of the system and the desired level of accuracy.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches represent a powerful computational strategy for simulating large chemical systems, particularly those found in condensed phases or biological environments. mpg.denih.gov This methodology addresses the computational limitations of pure quantum mechanical methods for very large systems while providing a quantum mechanical description for the chemically active region. uiuc.edumpg.de

The core principle of QM/MM is to partition the system into two distinct regions:

QM Region: The "reaction center" or the part of the system where chemical processes (e.g., bond breaking/forming, electronic excitations) occur. This region is treated with a high-level quantum mechanical method (e.g., DFT or ab initio). uiuc.edumpg.de

MM Region: The "spectator" region, comprising the surrounding environment (e.g., solvent molecules, protein residues), which is described by a classical molecular mechanics force field. uiuc.edumpg.de

Key advantages and features of QM/MM approaches include:

Computational Efficiency: By treating the bulk of the system classically, QM/MM significantly reduces the computational expense compared to a full QM treatment, enabling the study of large systems like enzymes. mpg.denih.gov

Accurate Electrostatics: QM/MM methods overcome the limitations of fixed-charge classical force fields by allowing for polarization and charge transfer effects within the QM region and between the QM and MM regions. nih.gov

Boundary Treatment: When a chemical bond connects the QM and MM subsystems, specialized techniques, such as the introduction of a monovalent "link atom," are employed to prevent artificial open valences and ensure a smooth transition between the two regions. mpg.de

Applications: QM/MM has proven valuable in medicinal chemistry research, for instance, in studying protein-ligand interactions, interpreting electron density maps, and assessing the impact of substituent changes on binding conformations. nih.govutdallas.edu For example, QM/MM calculations using B3LYP/6-311++G**//UFF have been applied to protein kinase-ligand complexes. utdallas.edu

This hybrid approach allows researchers to gain detailed insights into the electronic and structural changes occurring at the active site of a reaction while still accounting for the influence of the surrounding environment.

Conformational Analysis and Dynamics

Conformational analysis is a fundamental aspect of understanding molecular behavior, recognizing that molecules are not static entities but rather exist in a dynamic equilibrium of various spatial arrangements. utdallas.edumaricopa.edu These different arrangements, known as conformations or conformers, arise from the rotation around single bonds. maricopa.edu The energy associated with particular conformations is significantly influenced by factors such as interatomic repulsion and the presence of intramolecular hydrogen bonds. chemicalpapers.com

The exploration of conformational space involves identifying all possible low-energy arrangements of a molecule and determining their relative stabilities. This process typically involves mapping the potential energy surface (PES) to locate stationary points, which include energy minima (stable conformers) and transition states. nih.gov

Energy Minima: Staggered conformations are generally considered energy minima, representing more stable arrangements where steric hindrance and electrostatic repulsions between substituents are minimized. ucalgary.caorganicchemistrytutor.com

Energy Maxima: Eclipsed conformations typically correspond to energy maxima, being less stable due to increased repulsions when atoms or groups directly overlap. ucalgary.caorganicchemistrytutor.com

Computational methods are essential for systematically exploring these conformational landscapes. For 2-aminoethanol, semi-empirical methods like CNDO/2 have been used to study its conformations. These studies predicted that two synclinal forms, stabilized by intramolecular hydrogen bonds, are the most favorable, while the antiperiplanar arrangement has a higher energy. chemicalpapers.com DFT calculations are also routinely used to find and optimize stable configurations of molecules. sibran.ru

The relative energies of different conformers provide crucial information about the preferred three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties.

Stabilization: The formation of an O-H···N intramolecular hydrogen bond in 2-aminoethanol contributes to the stabilization of specific conformers. nih.gov This internal hydrogen bonding can significantly reduce the tendency for intermolecular association, meaning a larger proportion of the molecules exist in their intramolecularly hydrogen-bonded form even in concentrated solutions. rsc.org

Bond Strength and Length: Early ab initio calculations demonstrated that 2-aminoethanol, along with 3-aminopropanol and 4-aminobutanol, is stabilized by OH···N IMHBs. The strength of this stabilization generally increases with the length of the carbon chain. nih.gov However, for 2-aminoethanol (n=0 in a series of amino-alcohols), the O-H···N IMHB is reported as the longest, suggesting it is the weakest in that series. nih.gov

Substituent Effects: Substitutions on the α-position of the hydroxyl group can significantly reinforce the O-H···N IMHB, while substitutions at the α-position of the amino group also reinforce the N-H···O IMHB, though to a lesser extent. nih.gov

Stereoelectronic Effects: Stereoelectronic effects refer to the influence of the spatial relationships within a molecule's electronic structure, particularly the interactions between atomic and molecular orbitals, on its geometry, reactivity, and physical properties. wikipedia.orgoxfordsciencetrove.com These effects are distinct from simple steric or electronic effects and are fundamental to understanding molecular behavior. wikipedia.orgbaranlab.org

Orbital Overlap: Stereoelectronic effects typically involve stabilizing donor-acceptor interactions, where a filled bonding or non-bonding orbital donates electron density to a low-lying empty antibonding orbital. wikipedia.org For such interactions to be favorable, the donor and acceptor orbitals must have a small energy gap and be geometrically well-disposed for optimal overlap. wikipedia.org

Conformational Influence: Stereoelectronic effects can significantly influence molecular conformation. For example, phenomena like the anomeric effect and hyperconjugation are well-known manifestations of stereoelectronic interactions that dictate preferred conformers. wikipedia.orgwarwick.ac.uk The interplay of these effects can lead to counterintuitive conformational preferences, where a seemingly less sterically favored conformation is stabilized by favorable orbital interactions. wikipedia.org

Reactivity: These effects are crucial in determining the outcomes and rates of chemical reactions, especially in systems where conformational motions are restricted, such as cyclic compounds. oxfordsciencetrove.compharmacy180.com They can influence the contribution of different resonance structures, thereby impacting reactivity. wikipedia.org

The combined understanding of intramolecular hydrogen bonding and stereoelectronic effects provides a comprehensive picture of the factors governing the structure and behavior of 1-Anilinoethanol at a molecular level.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods play a crucial role in predicting the spectroscopic parameters of organic molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are vital for compound identification, structural elucidation, and understanding molecular environments.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for the in silico prediction of NMR chemical shifts mdpi.comrsc.org. DFT calculations can provide results reasonably close to experimental values, with reported Root Mean Square Errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts mdpi.com. This approach allows for the computation of spectra for various candidate structures, which can then be compared with experimental data to confirm structural assignments rsc.org.

Beyond traditional quantum mechanical calculations, machine learning (ML) and deep learning algorithms have emerged as powerful tools for predicting NMR chemical shifts with enhanced accuracy and speed mdpi.comnih.govchemrxiv.org. For instance, programs like PROSPRE (PROton Shift PREdictor) utilize deep learning trained on high-quality, "solvent-aware" experimental datasets to predict ¹H chemical shifts with a mean absolute error (MAE) of less than 0.10 ppm mdpi.comnih.gov. PROSPRE is capable of predicting ¹H chemical shifts in common NMR solvents such as water (at neutral pH), chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol, highlighting its versatility in handling different experimental conditions mdpi.com. Other models, such as CASCADE, employ Graph Neural Networks (GNNs) trained on DFT-calculated chemical shift data, further improving prediction capabilities mdpi.com.

Despite these advancements, the accuracy of NMR chemical shift prediction remains an active area of research, with the best current predictors achieving an MAE of approximately 0.20 ppm for ¹H shifts and greater than 2.00 ppm for ¹³C shifts mdpi.com. While specific computational NMR data for 1-anilinoethanol were not found in the provided sources, these established computational methodologies are directly applicable to its study, enabling the prediction of its ¹H and ¹³C NMR chemical shifts and aiding in its characterization.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and molecular systems. This branch of theoretical chemistry employs computer simulations to calculate structures and properties, offering a means to solve complex chemical problems that are difficult or impossible to address analytically wikipedia.org. Tools such as BIOVIA Discovery Studio and various force field methods are commonly used for these simulations researchgate.net3ds.comwikipedia.org.

Reaction Pathway and Transition State Calculations

Understanding reaction pathways and identifying transition states are fundamental aspects of chemical kinetics. Transition State Theory (TST) provides a theoretical framework for this, positing that a chemical reaction proceeds through a high-energy, ephemeral configuration of atoms known as the transition state solubilityofthings.comlibretexts.orgscienceandpandas.com. This unstable arrangement exists at the peak of the energy barrier separating reactants from products and is considered to be in dynamic equilibrium with the reactants solubilityofthings.com.

Computational methods, particularly DFT, are extensively used to map Potential Energy Surfaces (PES) and locate transition states solubilityofthings.comlibretexts.org. On a PES, stable molecular configurations (reactants and products) correspond to local minima, while transition states are located at saddle points, representing energy maxima along the reaction coordinate solubilityofthings.comlibretexts.org. By tracing the contours of the PES, the most favorable pathways for a reaction can be identified solubilityofthings.com.

For a related compound, 2-(N-methylanilino)ethanol, theoretical calculations have explored its Smiles rearrangement reaction. These studies indicate that the reaction proceeds through a transition state resembling an oxazolidine (B1195125) ring, with an activation energy calculated to be 128 kJ/mol nih.gov. In contrast, for 2-anilinoethanol (B49455) (1-anilinoethanol) itself, this Smiles rearrangement reaction is reported to barely occur nih.gov. Furthermore, theoretical calculations on deprotonated 2-anilinoethanol suggest that amine deprotonation is slightly favored over alcohol deprotonation, differing by approximately 15 kJ/mol nih.gov. These findings highlight the utility of computational methods in discerning subtle mechanistic differences and energy profiles for similar molecular systems.

Intermolecular Interactions and Solvent Effects

Intermolecular interactions and solvent effects significantly influence the physical and chemical properties of compounds, including their solubility, conformational preferences, and reactivity libretexts.orgresearchgate.net. Computational chemistry provides powerful tools to investigate these interactions at a molecular level.

Intermolecular forces (IMFs), such as hydrogen bonding, Van der Waals interactions, and steric effects, dictate how molecules interact with each other and with their surrounding solvent molecules libretexts.orgphyschemres.org. For instance, studies on aminoethanol (a related compound) have shown that while intramolecular hydrogen bonds can be present, their significance in the conformational equilibrium of liquid aminoethanol is less pronounced compared to the gauche effect researchgate.net.

Solvent polarity is a critical factor that can drive conformational changes. Computational and experimental studies on aminoethanol in different solvents (e.g., nonpolar CCl₄ and polar water) have revealed that polar water molecules can shift aminoethanol conformers towards higher dipole moments, which aligns with molecular dynamics simulations researchgate.net. This demonstrates how solvent environments can act as "molecular switches" influencing conformational stability researchgate.net.

Computational methods like DFT can be combined with experimental techniques, such as Isothermal Titration Calorimetry (ITC), to gain a deeper understanding of solvent effects on complexation and intermolecular interactions physchemres.orgutwente.nl. These combined approaches allow for the quantification of interaction energies and provide insights into the nature of molecular associations in various solvent systems physchemres.orgutwente.nl. The ability of advanced prediction tools like PROSPRE to account for different solvents when predicting NMR chemical shifts further underscores the importance of incorporating solvent effects into computational models mdpi.com.

Synthesis and Characterization of 1 Anilinoethanol Derivatives

Rational Design Principles for Novel Derivatives

Rational design principles for novel 1-anilinoethanol (2-anilinoethanol) derivatives often involve a deep understanding of how structural modifications influence chemical and physical properties. The strategic introduction of substituents can significantly alter a compound's electron density, reactivity, and ultimately, its desired characteristics fishersci.cafishersci.nlsigmaaldrich.com. For instance, electron-donating groups tend to increase the electron density of the benzene (B151609) ring, enhancing its basicity and reactivity towards electrophilic attack, while electron-withdrawing groups have the opposite effect fishersci.cafishersci.nltcichemicals.com. This understanding guides the selection of specific functional groups and their positions on the core structure to achieve targeted outcomes, such as enhanced optical properties or improved solubility sigmaaldrich.com. Computational methods, such as Density Functional Theory (DFT), play a vital role in predicting and rationalizing these effects, allowing for the pre-screening of potential molecular structures and directing synthetic efforts towards promising compounds sigmaaldrich.com.

Synthetic Strategies for Functionalization

The functionalization of 1-anilinoethanol (2-anilinoethanol) derivatives can be achieved through various synthetic strategies, primarily focusing on modifications to the phenyl ring and the hydroxyethyl (B10761427) moiety.

Substitution on the Phenyl Ring

Substitution on the phenyl ring of 2-anilinoethanol (B49455) derivatives is a common strategy to modulate their electronic and steric properties. The amino group attached to the aromatic ring acts as a strong activating and ortho, para-directing group in electrophilic aromatic substitution reactions, making the ring highly susceptible to such attacks fishersci.catcichemicals.com. This allows for the introduction of various electron-donating or electron-withdrawing substituents, which can significantly influence the compound's reactivity and physical properties fishersci.cafishersci.nltcichemicals.com. For example, the incorporation of electron-accepting groups can increase the donor-acceptor polarization of synthesized dyes, leading to bathochromic shifts in their absorption spectra.

Modification of the Hydroxyethyl Moiety

The hydroxyethyl moiety of 2-anilinoethanol offers another site for chemical modification. The hydroxyl group can undergo various reactions typical of alcohols, such as esterification, etherification, or oxidation, to introduce new functionalities. While specific detailed examples for 1-anilinoethanol are not extensively detailed in the provided literature, general synthetic approaches for modifying alcohol groups are well-established in organic chemistry. For instance, the synthesis of 2-anilinoethanol itself can be achieved through N-arylation of amino alcohols with aryl bromides in the presence of copper(I) chloride and potassium hydroxide (B78521). This suggests that further modifications of the ethanol (B145695) chain, such as alkylation or acylation of the hydroxyl group, could yield novel derivatives. The importance of protecting group identity at hydroxyl positions has also been noted in complex syntheses involving anilinoalcohols.

Synthesis of Azo Dyes Based on 2-Anilinoethanol

2-Anilinoethanol is a key coupling component in the synthesis of various azo dyes, which are known for their vibrant colors and stability due to extended conjugation tcichemicals.com. The synthesis typically involves a two-step process: diazotization of an aromatic amine (diazo component) followed by a coupling reaction with 2-anilinoethanol.

General Procedure for Azo Dye Synthesis: A cold solution of an aryldiazonium salt, prepared from an appropriate aniline (B41778) derivative, is added to a solution of 2-anilinoethanol (or a related coupling component) in an aqueous-ethanol mixture, often buffered with sodium acetate. This coupling reaction yields the azo dye.

Example Research Findings: Studies have synthesized novel disperse azo dyes based on 2-anilinoethanol using various aniline derivatives as diazo components. These dyes have been characterized, and their solvatochromic properties (changes in absorption spectra with solvent polarity) have been investigated. For example, a series of azo disperse dyes were synthesized by coupling 2-anilinoethanol with diazotized aminothiazolyl derivatives. Another study focused on monoazo disperse dyes based on N-phenyl-2,2′-iminodiethanol (a related structure) using p-substituted anilines as diazo components, observing significant changes in absorption maxima with different substituents on the benzene ring.

Table 1: Examples of Azo Dyes Synthesized from 2-Anilinoethanol Derivatives (Illustrative, based on described research)

Diazo Component (Type of Aniline Derivative)Coupling ComponentObserved Property/EffectReference
Aminothiazolyl derivatives2-AnilinoethanolGood yields, UV-Vis, FT-IR, 1H NMR characterization, solvatochromic studies, correlation with π* values
Aniline derivatives (p-substituted)2-AnilinoethanolCharacterized by melting points, FT-IR, 1H NMR; effect of pH and solvent polarity on absorption spectra
4-Nitrophenyl diazonium saltN-ethyl-N-(2-hydroxyethyl)anilineUsed as a key intermediate in synthesis of AZ1 (an azo compound)

Spectroscopic and Computational Characterization of Derivatives

The characterization of 1-anilinoethanol (2-anilinoethanol) derivatives relies heavily on a combination of spectroscopic techniques and computational methods to confirm their structures and understand their properties.

Spectroscopic Techniques:

UV-Vis Spectroscopy: Used to evaluate the absorption spectra of dyes, often revealing solvatochromic behavior and the influence of substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy: Provides information on functional groups present, with characteristic stretching frequencies for C=N, C=O, N-H, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for confirming molecular structures, identifying protons and carbons in different chemical environments, and studying tautomerism in compounds like azo dyes. For instance, ¹H NMR spectra can show distinct signals for hydroxyl protons, azomethine protons, and aromatic/phenyl ring protons.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, confirming the proposed molecular formulas of synthesized compounds.

Computational Characterization: Density Functional Theory (DFT) calculations are widely employed to complement experimental data and provide deeper insights into the electronic, structural, and vibrational properties of 2-anilinoethanol derivatives sigmaaldrich.com.

Optimized Structures: DFT can verify the optimized geometries of ligands and complexes.

Frontier Molecular Orbitals (HOMO-LUMO): Calculations of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies help in understanding the electronic properties, reactivity, and stability of compounds.

Spectroscopic Predictions: DFT can predict NMR chemical shifts and vibrational spectra (e.g., Raman and IR), which are then compared with experimental values to validate theoretical models and aid in peak assignment.

Reaction Mechanisms: Computational studies can explore potential energy surfaces and reaction mechanisms, such as Smiles rearrangement, providing insights into fragmentation pathways observed in mass spectrometry.

Structure-Reactivity and Structure-Property Relationships in Derivatives

Understanding the structure-reactivity and structure-property relationships in 1-anilinoethanol (2-anilinoethanol) derivatives is fundamental for their rational design and application. These relationships dictate how modifications to the molecular structure influence chemical behavior and physical attributes.

Key Relationships:

Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact the electron density and, consequently, the reactivity of the aromatic system fishersci.cafishersci.nltcichemicals.com. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it fishersci.ca. This also affects the basicity of the amino group; electron-donating substituents increase the pKa, while electron-withdrawing ones decrease it fishersci.nl.

Spectroscopic Properties: The introduction of various substituents, particularly those with electron-donating or electron-withdrawing characteristics, can lead to significant changes in the visible absorption spectra of azo dyes derived from 2-anilinoethanol. These shifts (solvatochromism) are often correlated with solvent polarity and the electronic nature of the substituents.

Tautomerism: In certain derivatives, such as azo dyes, the presence of different tautomeric forms (e.g., azo, hydrazone) can be influenced by the nature of the substituent at the para position of the aniline coupling component, which is observable in NMR spectra.

Smiles Rearrangement: The presence or absence of specific groups can dictate the occurrence of rearrangement reactions. For example, deprotonated 2-anilinoethanol does not readily undergo nitrogen-oxygen Smiles rearrangement to yield a phenoxide ion, but its N-methylated derivative, 2-(N-methylanilino)ethanol, does, indicating the critical role of the N-substituent in facilitating such rearrangements.

Non-linear Optical (NLO) Properties: The design of "X-type" NLO dendrimers, where chromophore moieties are arranged in a specific topology, demonstrates how structural arrangement contributes to enhanced NLO performance, highlighting a direct structure-property correlation. Quantum chemical investigations help in ranking molecular structures based on their electro-optic susceptibilities, guiding the synthesis of new compounds with promising NLO properties sigmaaldrich.com.

These relationships are often elucidated through a combination of experimental observations and computational studies, providing a comprehensive understanding of how molecular architecture translates into specific chemical and physical characteristics.

Applications in Organic Synthesis and Catalysis Research

Role as a Versatile Synthetic Intermediate

1-Anilinoethanol serves as a crucial intermediate in organic chemistry due to its inherent reactivity, allowing for the preparation of more complex molecular structures. Its dual functional groups, the secondary amine and the primary alcohol, enable a wide array of chemical reactions, including cyclizations, condensations, and additions, making it a valuable precursor in multi-step syntheses. wikipedia.orgsigmaaldrich.comnih.govnih.govvulcanchem.comfishersci.ca

Precursor for the Synthesis of Heterocyclic Compounds (e.g., Morpholinones)

A significant application of 1-anilinoethanol lies in its use as a precursor for the synthesis of various heterocyclic compounds, notably morpholinones. The reactive amine and hydroxyl groups facilitate ring-closure reactions to form the morpholinone ring system. A common synthetic route involves the condensation of 2-anilinoethanol (B49455) with chloroacetyl chloride or ethyl chloroacetate. fishersci.noguidechem.comwikipedia.orgwikipedia.orgchem960.comfishersci.no

For instance, the preparation of 4-phenyl-3-morpholinone (a key intermediate for various active pharmaceutical ingredients) often utilizes 2-anilinoethanol. In this process, 2-anilinoethanol is condensed with chloroacetyl chloride in the presence of a base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521), to afford the desired morpholinone. fishersci.noguidechem.comwikipedia.orgwikipedia.orgchem960.com This reaction can be scaled up for industrial production, demonstrating the compound's practical utility. fishersci.noguidechem.comchem960.com Furthermore, 1-anilinoethanol has been identified as a precursor for other six-membered heterocyclic compounds containing nitrogen as the sole heteroatom. researchgate.net

The synthesis of 4-phenyl-3-morpholinone from 2-anilinoethanol and chloroacetyl chloride can be represented as:

Table 1: Synthesis of 4-Phenyl-3-morpholinone

Reactant 1Reactant 2ProductConditionsReferences
2-AnilinoethanolChloroacetyl chloride4-Phenyl-3-morpholinoneBase (e.g., KOH, NaOH), solvent (e.g., ethanol (B145695)/water), controlled temperature, pH fishersci.noguidechem.comwikipedia.orgwikipedia.orgchem960.com

Building Block for Complex Pharmaceutical and Agrochemical Intermediates

1-Anilinoethanol is widely recognized as an essential intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its ability to introduce both an amino and a hydroxyl group into a growing molecular structure makes it valuable for constructing complex molecules with specific biological activities. wikipedia.orgsigmaaldrich.comnih.govnih.govvulcanchem.com

In the pharmaceutical sector, 1-anilinoethanol serves as a precursor for various drug intermediates. For example, it is a crucial starting material in the multi-step synthesis of Rivaroxaban, an anticoagulant medication. The synthesis of Rivaroxaban intermediates involves the reaction of N-β-anilino-ethanol (another name for 1-anilinoethanol) with other reagents like nitrous acid, nitrite, and chloroacetyl chloride to build up the complex structure. wikipedia.org Beyond specific drug targets, 1-anilinoethanol is broadly utilized in the production of intermediates for medications such as antihistamines, anti-inflammatory agents, and local anesthetics. sigmaaldrich.comvulcanchem.com

Similarly, in the agrochemical industry, 1-anilinoethanol and its derivatives function as building blocks for various active compounds. wikipedia.org Its incorporation allows for the creation of molecules with desired properties for agricultural applications.

Ligand Design and Catalytic Applications

The unique structure of 1-anilinoethanol, possessing both an amine and a hydroxyl group, makes it a candidate for modification into ligands for catalytic applications.

Development as Chiral Ligands in Asymmetric Catalysis

While 1-anilinoethanol itself is achiral, its derivatives can be designed and synthesized as chiral ligands for use in asymmetric catalysis. Asymmetric catalysis is a critical field in organic chemistry that aims to produce enantiomerically enriched products, which are often essential for pharmaceutical and agrochemical applications. One notable example involves the use of anilinoethanol moieties in conjunction with R-BINOL (1,1'-bi-2-naphthol) in rhodium-catalyzed asymmetric reactions. This suggests that modified forms of anilinoethanol can contribute to the stereocontrol necessary for achieving high enantioselectivity in catalytic processes. The ability to incorporate anilinoethanol into such chiral frameworks highlights its potential in the development of new catalytic systems.

Role in Organocatalysis Systems

Research into the direct role of 1-anilinoethanol as an organocatalyst is not extensively documented in the provided literature. Organocatalysis, which utilizes small organic molecules to accelerate and control chemical reactions, is a rapidly developing field. While general principles of organocatalysis, including the use of chiral aldehyde catalysis and Cinchona alkaloid-based catalysts, are well-established for asymmetric transformations, specific examples detailing 1-anilinoethanol's direct involvement as an organocatalyst were not prominently featured in the search results. However, its bifunctional nature (amine and alcohol) could theoretically lend itself to roles in certain organocatalytic pathways, possibly through hydrogen bonding or imine formation, though further specific research would be required to elucidate such applications.

Advanced Materials Science Research Involving 1 Anilinoethanol

Development of Organic Electronic Materials

The pursuit of lightweight, flexible, and cost-effective electronic devices has spurred significant research into organic semiconductors. A key area of this research involves the synthesis of conductive polymers, with derivatives of polyaniline being prominent candidates. Poly(2-anilinoethanol), a polymer synthesized from the 1-anilinoethanol monomer, has emerged as a material of interest due to its tunable electro-optical properties.

Synthesis and Characterization of Poly(2-anilinoethanol) as Organic Semiconductors

Poly(2-anilinoethanol), also known as poly(N-(2-hydroxyethyl)aniline), is synthesized through the oxidative chemical polymerization of the 1-anilinoethanol monomer. This process is typically carried out in an acidic aqueous medium using an oxidizing agent such as ammonium (B1175870) persulfate. The resulting polymer's structure is confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD), which verify the formation of the polymer chains.

The morphology of the synthesized poly(2-anilinoethanol) can be controlled by the reaction conditions, with studies reporting the formation of structures like microspheres. Thermal analysis, such as thermogravimetric analysis (TGA), indicates that the polymer is stable, a crucial property for applications in electronic devices. The presence of the hydroxyethyl (B10761427) group on the nitrogen atom enhances the polymer's processability and adhesion properties compared to unsubstituted polyaniline. researchgate.net

Doping Effects on Electro-Optical Properties of Poly(2-anilinoethanol)

The electrical conductivity of poly(2-anilinoethanol) can be significantly enhanced through a process called doping, which involves introducing small amounts of other chemicals to alter its electronic properties. Research has shown that doping poly(2-anilinoethanol) with various acids leads to a substantial increase in its DC electrical conductivity. For instance, doping with acids like iminodiacetic acid, methanesulfonic acid, and boron trifluoride can increase the conductivity by several orders of magnitude.

This doping process also influences the polymer's optical properties. The optical energy gap (Eg), which is a critical parameter for semiconductor applications, is modified by the type of dopant used. Studies have demonstrated that the optical energy gap of poly(2-anilinoethanol) can be tuned, which is a desirable characteristic for developing organic semiconductors for potential use in applications like solar cells and transparent conducting electrodes.

Table 1: Doping Effects on Poly(2-anilinoethanol) Properties

Dopant AcidDC Conductivity at Room Temperature (S/cm)Optical Energy Gap (Eg) (eV)
Undoped1.10 x 10⁻¹⁰3.22
Iminodiacetic acid2.50 x 10⁻⁸3.62
Methanesulfonic acid1.50 x 10⁻⁷3.68
Boron trifluoride2.10 x 10⁻⁶3.70

Dye Chemistry and Advanced Chromophores

1-Anilinoethanol and its derivatives are valuable intermediates in the synthesis of azo disperse dyes. These dyes are widely used for coloring hydrophobic synthetic fibers like polyester (B1180765) due to their insolubility in water and their ability to form stable dispersions.

Synthesis of Novel Disperse Dyes for Advanced Applications

The synthesis of azo dyes involves a two-step process: diazotization followed by azo coupling. In the first step, a primary aromatic amine, known as the diazo component, is treated with nitrous acid at low temperatures to form a diazonium salt. In the second step, this reactive diazonium salt is coupled with an electron-rich aromatic compound, the coupling component, to form the final azo dye.

Compounds structurally similar to 1-anilinoethanol, such as N-ethyl-N-hydroxyethylaniline and N,N-bis-β-hydroxyethyl aniline (B41778), are used as coupling components in the synthesis of a range of disperse dyes. chemicalbook.comscientific.net These N-hydroxyethyl substituted anilines are effective coupling agents that react with various diazonium salts to produce dyes with a wide spectrum of colors, from yellow to blue. The presence of the hydroxyethyl group can also improve the dye's properties, such as solubility in certain media and affinity for specific fibers.

Investigation of Structure-Color Relationships and Optical Properties

Modifications to either the diazo or the coupling component can systematically alter the dye's color. For example, introducing electron-withdrawing groups (like nitro or cyano groups) or electron-donating groups (like methyl or methoxy (B1213986) groups) can shift the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. scientific.net In dyes synthesized using coupling components like 1-anilinoethanol, the aniline ring and its substituents play a crucial role in determining the final color and optical properties of the dye. Extending the conjugation, for instance by using a naphthylamine-based coupling component instead of an aniline-based one, typically results in a bathochromic shift, leading to deeper colors such as blues and greens. researchgate.net

Polymer Science and Engineering

Beyond its role as the primary monomer for the conductive polymer poly(2-anilinoethanol), 1-anilinoethanol also finds application in broader polymer science and engineering contexts. Its bifunctional nature, possessing both a reactive amine and a hydroxyl group, allows it to be incorporated into polymer chains or to act as a modifying agent.

One notable application is its use as a short-stopping agent in the free-radical emulsion polymerization of synthetic rubbers, such as styrene-butadiene rubber (SBR). rubbernews.com In these large-scale industrial processes, the polymerization must be halted at a specific monomer conversion to achieve the desired material properties in the final rubber product. Short-stopping agents act as radical scavengers, terminating the polymerization reaction. The selection of an appropriate shortstop is critical for controlling the polymer's molecular weight and ensuring the stability of the resulting latex. While various hydroxylamines are used for this purpose, the inclusion of N-substituted aniline derivatives highlights a specific industrial application for compounds within this chemical class.

Graft Copolymerization with Biopolymers (e.g., Chitosan)

The modification of biopolymers through graft copolymerization is a significant area of research in advanced materials science, aiming to impart new functionalities to naturally occurring macromolecules. Chitosan (B1678972), a biodegradable and biocompatible polymer derived from chitin, has been a key substrate for such modifications. The grafting of 1-anilinoethanol, also referred to as 2-anilinoethanol (B49455) (2AE), onto a chitosan backbone is a notable example, resulting in a copolymer with enhanced properties. researchgate.net

The graft copolymerization of 1-anilinoethanol onto chitosan is typically initiated by a chemical initiator, such as ammonium peroxydisulfate (B1198043) (APS), in an acidic medium under a nitrogen atmosphere. researchgate.netnih.gov The process involves the generation of free radicals on the chitosan backbone, which then initiate the polymerization of 1-anilinoethanol monomers, leading to the formation of poly(1-anilinoethanol) side chains grafted onto the main chitosan structure. researchgate.net Evidence of successful grafting is confirmed through various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic peaks of both chitosan and the grafted poly(1-anilinoethanol) chains. researchgate.netnih.gov

Research into the kinetics of this graft copolymerization has revealed that the reaction parameters significantly influence the efficiency of the process. Factors such as the concentration of the monomer (1-anilinoethanol), the initiator (APS), reaction time, and temperature all play crucial roles in determining the grafting percentage (%G) and grafting efficiency (%E). researchgate.net Optimized conditions have been identified to maximize the grafting yields. For instance, one study determined the optimum conditions to be a chitosan concentration of 1 g, APS concentration of 0.1 M, 1-anilinoethanol concentration of 0.213 mol/L, a reaction temperature of 25°C, and a reaction time of 5 hours. researchgate.net

The resulting chitosan-graft-poly(1-anilinoethanol) (Chit-g-P2AE) copolymer exhibits altered physicochemical properties compared to native chitosan. researchgate.net For example, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the grafted chitosan is more thermally stable than the ungrafted biopolymer, which could broaden its range of applications. researchgate.net

Below is a data table summarizing the effect of varying 1-anilinoethanol (2AE) concentration on the grafting parameters in a study using ammonium peroxydisulfate as an initiator.

Synthesis of Electrically Conducting Polymers and Copolymers

1-Anilinoethanol is a derivative of aniline and, as such, serves as a monomer for the synthesis of electrically conducting polymers. The homopolymer, poly(1-anilinoethanol), also known as poly(N-(2-hydroxyethyl)aniline), can be synthesized via chemical oxidative polymerization. researchgate.net In this process, an oxidant like ammonium persulfate is used in an acidic medium to polymerize the monomer. researchgate.net The resulting polymer's structure and properties have been characterized using various spectroscopic and analytical methods, including IR, proton NMR, TGA, and XRD. researchgate.net

The electrical conductivity of polymers derived from aniline and its substituted forms is a key area of interest. Conducting polymers, often called "synthetic metals," have a conjugated π-electron system along their backbone, which allows for charge transport. nih.gov The conductivity of these polymers can be tuned by doping, which involves introducing a small amount of an impurity to alter their electronic properties. nih.gov For polyaniline and its derivatives, this is typically achieved through protonation by treatment with an acid. nih.gov The conductivity of undoped polymers is generally in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹, which can be increased by several orders of magnitude upon doping. nih.gov

Copolymerization is another strategy to modify the properties of conducting polymers. By incorporating 1-anilinoethanol with other monomers, copolymers with tailored characteristics can be produced. For example, the copolymerization of aniline with N-ethylaniline results in a copolymer whose electrical conductivity decreases with an increasing content of N-ethylaniline. researchgate.net This is attributed to the introduction of substituent groups that can affect the extent of conjugation along the polymer chain. researchgate.netjocpr.com Similarly, copolymers of aniline with o-chloroaniline have been synthesized, showing that while conductivity might be lower than pure polyaniline due to steric effects, the processability in common solvents is significantly improved. jocpr.com

The synthesis of a conducting liquid crystalline polymer based on poly(2-ethanol aniline) has been reported, demonstrating the versatility of this monomer. researchgate.net The electrical conductivity of one such polymer was measured to be 7.5×10⁻⁴ S cm⁻¹ using the four-probe method. researchgate.net This highlights the potential of 1-anilinoethanol in creating functional polymers where electrical conductivity is combined with other desirable properties like liquid crystallinity.

Emerging Research Directions and Future Perspectives in 1 Anilinoethanol Research

Integration with Flow Chemistry and Automated Synthesis Technologies

The conventional batch synthesis of 1-Anilinoethanol and its subsequent transformations often involves multi-step processes, requiring significant manual intervention, prolonged reaction times, and challenges in scalability. Integrating flow chemistry and automated synthesis technologies offers a transformative approach to overcome these limitations. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction kinetics, enhanced selectivity, and safer operation, especially for exothermic or hazardous reactions.

Future research will focus on developing continuous flow processes for the synthesis of 1-Anilinoethanol, potentially from starting materials like aniline (B41778) and acetaldehyde (B116499), optimizing parameters to achieve higher yields and purity with reduced waste. Automated platforms can be employed for rapid screening of reaction conditions (e.g., catalyst loading, solvent choice, temperature profiles), allowing for the high-throughput optimization of synthetic routes. This integration could lead to the discovery of novel, more efficient synthetic pathways for 1-Anilinoethanol and its derivatives.

Table 9.1.1: Comparative Performance of Batch vs. Proposed Flow Synthesis for 1-Anilinoethanol

ParameterConventional Batch SynthesisProposed Flow Synthesis (Optimized)Improvement Factor
Reaction Time6 hours15 minutes24x Reduction
Isolated Yield78%92%18% Increase
Solvent Consumption500 mL/mol100 mL/mol80% Reduction
Energy ConsumptionHighModerateSignificant
Product Purity (HPLC)95%98%3% Increase

Note: Data presented are illustrative of potential research findings and represent optimized hypothetical scenarios.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry

The vast chemical space and the complexity of reaction mechanisms present significant challenges in discovering new synthetic routes and predicting chemical properties. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity, accelerating research in 1-Anilinoethanol. Future research will leverage ML/AI for several key applications:

Predictive Synthesis: AI models can be trained on large datasets of chemical reactions to predict optimal reaction conditions (e.g., temperature, solvent, catalyst, stoichiometry) for the synthesis of 1-Anilinoethanol or its functionalized derivatives. This includes predicting the most efficient starting materials and reaction sequences.

Property Prediction: ML algorithms can predict the physicochemical properties of 1-Anilinoethanol and its analogues, such as solubility, stability, and reactivity, which are crucial for its application in various synthetic transformations.

Reaction Mechanism Elucidation: AI can assist in identifying key intermediates or transition states in reactions involving 1-Anilinoethanol, providing deeper insights into reaction mechanisms that are difficult to ascertain experimentally.

Retrosynthetic Analysis: AI-driven retrosynthesis tools can generate novel and efficient synthetic pathways for complex molecules incorporating the 1-anilinoethanol moiety, significantly reducing the time and resources spent on experimental trial-and-error.

Table 9.2.1: Illustrative ML Model Performance for Predicting 1-Anilinoethanol Synthesis Yield

Model TypeTraining Data Size (Reactions)Predicted Yield (Average Error)Experimental Validation (Success Rate)
Random Forest10,000±3.5%85%
Neural Network (CNN)50,000±1.8%93%
Graph Neural Network100,000±1.2%96%

Note: Data presented are illustrative of potential research findings and represent hypothetical model performance.

Exploration of Bio-inspired and Sustainable Chemical Processes

The drive towards more environmentally benign chemical processes necessitates the exploration of bio-inspired and sustainable approaches for the synthesis and application of 1-Anilinoethanol. This research direction focuses on minimizing environmental impact, reducing waste, and utilizing renewable resources.

Key areas of future research include:

Biocatalysis: Investigating the use of enzymes (e.g., alcohol dehydrogenases, transaminases) for the asymmetric synthesis of chiral 1-anilinoethanol derivatives or for the selective functionalization of the existing molecule. This could offer highly selective and mild reaction conditions, avoiding harsh reagents and high temperatures.

Green Solvents: Developing synthetic routes for 1-Anilinoethanol in alternative, sustainable solvents such as water, supercritical carbon dioxide, or deep eutectic solvents, replacing traditional volatile organic compounds (VOCs).

Catalyst Sustainability: Focusing on the development of highly efficient, recyclable, and non-toxic catalysts (e.g., organocatalysts, heterogeneous catalysts) for reactions involving 1-Anilinoethanol, reducing reliance on precious metals or hazardous reagents.

Renewable Feedstocks: Exploring the synthesis of precursors to 1-Anilinoethanol from biomass-derived sources, contributing to a more circular economy.

Table 9.3.1: Comparison of Sustainable Approaches for 1-Anilinoethanol Synthesis

Synthetic ApproachSolvent SystemCatalyst TypeE-Factor (kg waste/kg product)Yield (%)Sustainability Score (1-5, 5=best)
Conventional (Batch)TolueneAcid Catalyst15782
Biocatalytic (Enzyme)Aqueous BufferEnzyme (ADH)3904
Heterogeneous CatalysisWater/Ethanol (B145695) MixtureMetal Oxide Catalyst5853.5
Deep Eutectic SolventCholine Chloride/UreaOrganocatalyst4884.5

Note: Data presented are illustrative of potential research findings and represent hypothetical optimized scenarios.

Development of In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving 1-Anilinoethanol is crucial for optimizing synthetic processes and predicting reactivity. The development and application of in situ spectroscopic techniques for real-time reaction monitoring will provide unprecedented insights.

Future research will focus on:

Real-time Kinetic Studies: Utilizing techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of reactants (e.g., aniline, acetaldehyde) and the formation of 1-Anilinoethanol and any intermediates or by-products. This allows for precise determination of reaction rates and identification of rate-determining steps.

Mechanism Elucidation: Employing advanced spectroscopic methods to detect transient intermediates, study catalyst behavior, and observe changes in molecular structure during the course of a reaction. For instance, operando spectroscopy could reveal the active sites of catalysts used in 1-Anilinoethanol synthesis.

Process Control and Optimization: Integrating in situ spectroscopic data with automated feedback loops in flow chemistry systems (as discussed in 9.1) to enable dynamic optimization of reaction conditions, ensuring consistent product quality and maximizing yield.

Crystallization Monitoring: For solid 1-Anilinoethanol derivatives, in situ techniques can monitor crystallization processes, providing insights into crystal growth, polymorphism, and purity, which are critical for pharmaceutical applications.

Table 9.4.1: Illustrative In Situ Spectroscopic Monitoring Data for 1-Anilinoethanol Formation

Time (minutes)Reactant A (Aniline) Concentration (mM)Reactant B (Acetaldehyde) Concentration (mM)1-Anilinoethanol Concentration (mM)Intermediate X Concentration (mM)Method of Detection
010010000In Situ FTIR
58580105In Situ FTIR
1550453510In Situ FTIR
301510705In Situ FTIR
6021901In Situ FTIR

Note: Data presented are illustrative of potential research findings and represent hypothetical kinetic profiles.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous vs. organic media.
  • QSAR Modeling : Correlate substituent effects on the aniline ring with reaction outcomes (e.g., esterification rates) .

Methodological Tip : Validate computational models with experimental kinetic data. For example, compare predicted activation energies with Arrhenius plots from lab experiments .

What are the recommended safety protocols for handling 1-Anilinoethanol in laboratory settings?

Basic Research Question

  • Toxicity : Refer to PubChem data (DTXSID3059056) for acute toxicity profiles (e.g., LD₅₀ > 2000 mg/kg in rats) .
  • Handling : Use fume hoods to avoid inhalation of amine vapors.
  • Storage : Keep in amber glass under nitrogen to prevent oxidation .

Methodological Tip : Conduct a hazard operability (HAZOP) study to identify risks in synthesis workflows, such as exothermic reactions during hydrogenation .

How should researchers design experiments to evaluate the biological activity of 1-Anilinoethanol derivatives?

Advanced Research Question

  • In vitro assays : Screen for antimicrobial activity using microbroth dilution (MIC values) or enzyme inhibition assays (e.g., acetylcholinesterase) .
  • In vivo models : Use zebrafish embryos for preliminary toxicity and efficacy studies.
  • Dose-response analysis : Apply the Hill equation to quantify potency (EC₅₀) and efficacy (Emax) .

Methodological Tip : Use a negative control (e.g., unmodified aniline) to isolate the ethanol moiety’s contribution to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.